![molecular formula C20H19N3O5 B3004454 Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-28-1](/img/structure/B3004454.png)

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

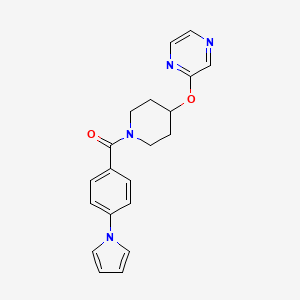

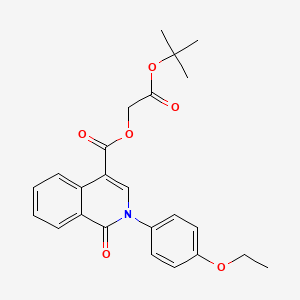

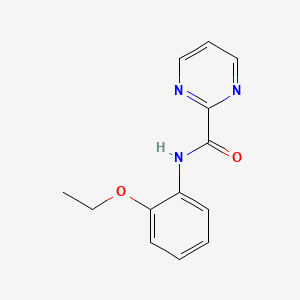

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The compound is not directly described in the provided papers, but its synthesis and properties can be inferred from related quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at various positions on the ring. For example, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is achieved through a two-step process starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although the specific synthesis of Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is not detailed, similar methodologies could be applied, with additional steps to introduce the methoxybenzylamino and nitro groups.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, X-ray diffraction analysis reveals that the benzene ring is almost vertical to the tetrahydro-pyridine ring, and intramolecular hydrogen bonding is present . This suggests that for Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate, similar structural features such as planarity and potential intramolecular interactions could be expected.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The presence of electron-withdrawing or electron-donating groups can significantly influence the reactivity of the compound. For instance, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate involves the treatment of aniline with carbon disulfide and subsequent reactions to introduce different functional groups . The nitro group in Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is an electron-withdrawing group that could make the ring more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a nitro group can increase the acidity of the compound, while a methoxy group can increase its lipophilicity. The crystal structure analysis of related compounds provides insights into the potential intermolecular interactions, such as hydrogen bonding, that could affect the compound's solid-state properties . These properties are crucial for the compound's application in pharmaceuticals and its behavior in biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

- Esterification of Amino Acids: Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate derivatives can be synthesized through a process that involves protecting amino groups of amino acids, leading to the creation of derivatives like 4-methoxybenzyl esters of amino acids (MacLaren, 1972).

- Formation of Aminomethylenmalonic Esters: A method involving the etherification of phenoles and thiocresol, followed by reduction and condensation processes, is used to synthesize aminomethylenmalonic esters, which are related to the structure of Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate (Schrötter et al., 1978).

- Tautomeric and Conformational Studies: The compound's derivatives have been used to study tautomeric and conformational transformations, with investigations using IR, NMR, and UV spectroscopy to understand these chemical properties (Kononov et al., 1988).

Applications in Medicinal Chemistry

- Anticancer Evaluation: Derivatives of Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate have been explored for their potential anticancer properties, with some compounds being screened for activity against various cancer cell lines (Bekircan et al., 2008).

- Antibacterial Activity: There's research investigating the antibacterial activities of derivatives of Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate, focusing on their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli (Liu et al., 2001).

Photodiode Applications

- Optical Characterizations for Photodiodes: There's a focus on the design and characterization of pyrimidine fused quinolone carboxylate moiety, a derivative of Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate, for potential applications in photodiode technology. This involves molecular, structural, and morphological characterizations to assess its suitability for this application (Elkanzi et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-6-nitroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-3-28-20(24)17-12-21-18-9-6-14(23(25)26)10-16(18)19(17)22-11-13-4-7-15(27-2)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORJUIGPXYLSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)

![2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3004373.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)

![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)

![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)